molecular formula C16H17Cl2N3O4S B2918689 5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034522-85-3

5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2918689
CAS No.: 2034522-85-3
M. Wt: 418.29
InChI Key: VPMYGCJDJCJWTO-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical building block of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine ring linked via an ether and a sulfonamide group to a chlorinated aromatic system, motifs that are frequently employed in the design of biologically active molecules. Pyrimidine-based compounds are extensively investigated for their potential to interact with a variety of therapeutic targets, including protein kinases and G-protein-coupled receptors (GPCRs) . For instance, analogous compounds featuring a sulfonylpiperidine group have been developed as potent agonists for GPR119, a target for type 2 diabetes, demonstrating the value of this structural framework in metabolic disease research . Furthermore, similar pyrimidine derivatives have shown significant promise as inhibitors of receptor tyrosine kinases, such as ALK and EGFR, which are critical targets in oncology, particularly for non-small cell lung cancer (NSCLC) . The specific substitution pattern on this compound suggests its primary utility as a versatile synthetic intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can leverage this scaffold to develop novel probes or potential therapeutic agents for various diseases.

Properties

IUPAC Name

5-chloro-2-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O4S/c1-24-14-5-4-11(17)7-15(14)26(22,23)21-6-2-3-13(10-21)25-16-19-8-12(18)9-20-16/h4-5,7-9,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMYGCJDJCJWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound is characterized by the following structural formula:

C15H17Cl2N3O4S\text{C}_{15}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_4\text{S}

This structure includes a pyrimidine ring, a piperidine moiety, and a sulfonamide group, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 5-chloro-2-pyrimidine compounds exhibit antimicrobial properties . In vitro studies have shown that certain derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of these compounds were reported to be quite low, suggesting potent activity.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Target Pathogen
5-Chloro Derivative A0.25S. aureus
5-Chloro Derivative B0.50E. coli
5-Chloro Derivative C0.75Pseudomonas aeruginosa

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has demonstrated anti-inflammatory activity in various assays. Studies have shown that the sulfonamide group contributes to this effect by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. The compound has been tested against several cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These properties suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Table 3: Enzyme Inhibition Assay Results

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease30

Case Study 1: Antimicrobial Efficacy

A study conducted by Wani et al. evaluated the antimicrobial efficacy of various derivatives based on the core structure of this compound. The findings indicated that modifications to the piperidine moiety significantly enhanced antibacterial activity against resistant strains.

Case Study 2: Anticancer Research

In another pivotal study, researchers explored the anticancer potential of the compound against human cancer cell lines. The results showed that specific structural modifications improved cytotoxicity and selectivity towards cancer cells compared to normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) 5-Chloro-2-((1-((1-Methyl-1H-Imidazol-4-Yl)Sulfonyl)Pyrrolidin-3-Yl)Oxy)Pyrimidine
  • CAS: Not provided.
  • Molecular Formula : C₁₃H₁₅ClN₄O₃S (inferred from ).
  • Key Differences :
    • Replaces the piperidine ring with a pyrrolidine ring, reducing ring size from six- to five-membered.
    • Substitutes the 5-chloro-2-methoxyphenyl sulfonyl group with a 1-methylimidazole sulfonyl group.
  • Implications: The smaller pyrrolidine ring may alter conformational flexibility and steric interactions.
(b) 5-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)Phenoxy]Pyrimidine
  • CAS : 1025263-05-1.
  • Molecular Formula : C₁₇H₁₀ClF₃N₂O.
  • Key Differences: Lacks the piperidine-sulfonyl moiety; instead, features a 4-chlorophenyl group at position 5 and a trifluoromethylphenoxy group at position 2.
  • Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity. Phenoxy substituents may influence π-π stacking interactions in biological targets .

Functional Analogues with Pyrimidine Cores

(a) AZD1480 (Jak2 Inhibitor)
  • CAS: Not provided.
  • Molecular Formula : C₁₈H₂₀FN₇ (inferred from ).
  • Structure : A pyrimidine-2,4-diamine with a fluoropyrimidinyl ethyl group and a 5-methylpyrazol-3-yl substituent.
  • Key Differences :
    • Contains a diamine motif instead of a sulfonylated piperidinyloxy group.
    • Designed explicitly for Jak2 inhibition, showing efficacy in hematological malignancies.
  • Highlights the role of substituent diversity in target specificity .
(a) 5-Chloro-2-Methoxypyridine-3-Sulfonyl Chloride
  • CAS : 1261451-92-4.
  • Molecular Formula: C₆H₅Cl₂NO₃S.
  • Role : A precursor for sulfonylation reactions in synthesizing compounds like the target molecule.
  • Implications :
    • Critical for introducing the sulfonyl group to heterocyclic amines.
    • Reactivity with piperidine or pyrrolidine derivatives determines final product structure .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine 2034522-85-3 C₁₆H₁₇Cl₂N₃O₄S 418.3 Chloropyrimidine, sulfonylated piperidine, methoxyphenyl Structural complexity for target binding
5-Chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine N/A C₁₃H₁₅ClN₄O₃S ~354.8 Imidazole sulfonyl, pyrrolidine Potential for altered pharmacokinetics
AZD1480 N/A C₁₈H₂₀FN₇ ~369.4 Pyrimidine-2,4-diamine, fluoropyrimidinyl ethyl, methylpyrazolyl Jak2 inhibitor, anticancer applications
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 1025263-05-1 C₁₇H₁₀ClF₃N₂O 350.7 Chlorophenyl, trifluoromethylphenoxy Enhanced metabolic stability

Research Findings and Implications

  • Electron-Withdrawing Effects : Chlorine and sulfonyl groups may enhance binding to electron-rich regions of biological targets, such as ATP pockets in kinases .
  • Synthetic Utility : Sulfonyl chloride precursors (e.g., ) enable modular synthesis of diverse pyrimidine derivatives, accelerating drug discovery .

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